molecular formula C8H11N3O2 B115724 N-(5-Amino-6-methoxypyridin-3-YL)acetamide CAS No. 151426-26-5

N-(5-Amino-6-methoxypyridin-3-YL)acetamide

Cat. No.: B115724
CAS No.: 151426-26-5
M. Wt: 181.19 g/mol
InChI Key: BHKILACRBTUCGS-UHFFFAOYSA-N
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Description

N-(5-Amino-6-methoxypyridin-3-YL)acetamide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-6-methoxypyridin-3-YL)acetamide typically involves the reaction of 5-amino-6-methoxy-3-pyridinecarboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-6-methoxypyridin-3-YL)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

N-(5-Amino-6-methoxypyridin-3-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-6-methoxypyridin-3-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-6-methoxypyridin-3-YL)acetamide: is similar to other pyridine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

151426-26-5

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(5-amino-6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C8H11N3O2/c1-5(12)11-6-3-7(9)8(13-2)10-4-6/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

BHKILACRBTUCGS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(N=C1)OC)N

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)OC)N

Synonyms

Acetamide, N-(5-amino-6-methoxy-3-pyridinyl)-

Origin of Product

United States

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